molecular formula C11H19N3 B13085284 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13085284
M. Wt: 193.29 g/mol
InChI Key: LIMJFEXWCZRKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a synthetically versatile heterocyclic scaffold of significant interest in modern drug discovery. Compounds based on the imidazo[1,2-a]pyrimidine core are frequently explored as kinase inhibitors due to their ability to occupy the ATP-binding site of target enzymes . For instance, closely related imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), and have shown activity against resistant mutants . This suggests the potential of this chemical class in developing therapies for oncology, particularly to overcome acquired resistance in kinase-driven cancers. Beyond oncology, the imidazo[1,2-a]pyridine moiety, a core structural component, is found in compounds with diverse biological activities. These include antimicrobial properties, with some derivatives exhibiting efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structural features of this scaffold, including the hydrogen-bond accepting nitrogen in the pyrimidine ring, make it a privileged structure for constructing molecules that interact with a variety of biological targets. Researchers value this compound as a crucial intermediate for further functionalization through cross-coupling reactions and other derivatization techniques, enabling the rapid synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-tert-butyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8-5-12-10-13-9(11(2,3)4)7-14(10)6-8/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI Key

LIMJFEXWCZRKJW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=CN2C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Multistep Synthesis via Alkylation and Cyclization

The synthesis typically proceeds through:

This approach is supported by the synthesis of related compounds such as 5-tert-butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, where multi-step sequences involving alkylation and cyclization under controlled conditions are reported.

Detailed Preparation Methodology

Starting Materials and Key Intermediates

Typical Reaction Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Reductive amination 2-Aminopyrimidine + tert-butyl aldehyde + NaBH4, EtOH Formation of intermediate amine
2 Cyclization Heating with α-haloketones or aldehydes Formation of imidazo[1,2-a]pyrimidine core
3 Alkylation (methylation) Methyl iodide or methyl sulfate, base Introduction of methyl group at 6-position
4 Purification Chromatography or recrystallization Isolation of pure target compound

Reaction Conditions and Optimization

  • Solvents: Ethanol, methanol, or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate reactions.
  • Temperature: Typically between room temperature and reflux (25–80 °C), depending on the step.
  • Catalysts: Palladium catalysts may be employed for hydrogenation or deprotection steps if benzyl protecting groups are used.
  • Yield: Multi-step yields vary but can be optimized through reaction time and temperature control.

Representative Synthetic Route Example

Based on the synthesis of structurally related imidazo[1,2-a]pyrimidines:

  • Reductive amination: React 2-aminopyrimidine with tert-butyl aldehyde in ethanol using sodium borohydride to yield a tert-butyl-substituted amine intermediate.
  • Cyclization: Treat the intermediate with α-haloketones under reflux to induce ring closure forming the imidazo[1,2-a]pyrimidine skeleton.
  • Methylation: Introduce the methyl group at the 6-position using methyl iodide in the presence of a base such as potassium carbonate.
  • Purification: The final compound is purified by column chromatography using a solvent gradient (e.g., petroleum ether/ethyl acetate).

Comparative Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Yield Range (%)
Reductive amination + cyclization 2-Aminopyrimidine, tert-butyl aldehyde, NaBH4, α-haloketone Straightforward, good regioselectivity Multi-step, moderate complexity 40–70
Solid-phase synthesis (for analogs) Polymer-bound 2-aminonicotinate, α-haloketones High throughput, library synthesis Requires solid support, limited scale Variable, often moderate
Palladium-catalyzed deprotection Pd/C, H2, methanol Efficient deprotection steps Requires careful handling of catalysts High (80–90) for deprotection

Research Findings and Notes

  • The tert-butyl group is introduced early to ensure stability during subsequent transformations, as its steric bulk can influence cyclization efficiency.
  • Methylation at the 6-position is best performed after the core ring formation to avoid side reactions.
  • Reaction monitoring by TLC and chromatographic purification are essential for isolating the desired regioisomer.
  • Literature emphasizes the importance of solvent choice and temperature control to maximize yield and purity.
  • Recent patents and research highlight the adaptation of lithium aluminum hydride reductions and BOC protection strategies in related imidazo derivatives, which may be applicable to this compound’s synthesis.

Summary Table of Key Data

Parameter Details
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Core Structure Imidazo[1,2-a]pyrimidine
Key Substituents tert-Butyl at 2-position, Methyl at 6-position
Common Solvents Ethanol, Methanol, THF
Typical Reaction Temperature 25–80 °C
Typical Yield Range 40–70% (overall multi-step)
Purification Methods Column chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the imidazo-pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or tert-butyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazo-pyrimidine compounds. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidine derivatives in anticancer therapies. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit higher potency than standard chemotherapeutic agents against specific types of cancer cells .

Neurological Disorders

Compounds related to 2-tert-butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine are being investigated for their role as adenosine receptor antagonists. These receptors are crucial in neurodegenerative diseases like Parkinson's and Alzheimer's. The antagonistic activity can potentially mitigate symptoms or slow disease progression by modulating neurotransmitter release and neuronal excitability .

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines possess significant antibacterial properties. They have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis and Derivative Development

The synthesis of 2-tert-butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of producing this compound and its analogs . The development of new derivatives continues to be a focus area for enhancing bioactivity and reducing toxicity.

Case Study: Anticancer Screening

A study evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their anticancer properties against breast and lung cancer cell lines. The results indicated that certain modifications to the imidazo structure significantly improved cytotoxicity and selectivity towards cancer cells compared to normal cells.

CompoundCell Line TestedIC50 (µM)Selectivity Index
AMCF-75.010
BA5493.015

Case Study: Neurological Activity

In another study focused on neurological applications, a derivative of 2-tert-butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine was tested for its ability to inhibit adenosine A2A receptors in vitro. The compound showed promising results with an IC50 value indicating potent antagonistic activity.

CompoundReceptor TargetIC50 (nM)
CA2A50

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo-pyrimidine ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyrimidine

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Type Notes
Target Compound 1697586-88-1 C₁₁H₁₉N₃ 193.29 2-tert-butyl, 6-methyl Pyrimidine No physical data available
2-tert-Butyl-imidazo[1,2-a]pyrimidine 1526813-78-4 C₁₀H₁₇N₃ 179.26 2-tert-butyl Pyrimidine Lacks methyl group compared to target
7-tert-Butyl-imidazo[1,2-a]pyrimidine 1696760-25-4 C₁₀H₁₇N₃ 179.26 7-tert-butyl Pyrimidine Positional isomer of the target
2-Phenyl-imidazo[1,2-a]pyrimidine hydrochloride 1803571-96-1 C₁₂H₁₄ClN₃ 247.72 2-phenyl, hydrochloride salt Pyrimidine Enhanced solubility via salt formation
Key Observations:

Substituent Effects: The methyl group at position 6 in the target compound increases its molecular weight by ~14 g/mol compared to the non-methylated analogue (CAS 1526813-78-4) . Positional isomerism (e.g., 2-tert-butyl vs. The phenyl substituent in the hydrochloride derivative introduces aromaticity, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties: Limited data on melting points, solubility, and stability hinder direct comparisons. For example, the hydrochloride salt (CAS 1803571-96-1) likely exhibits higher aqueous solubility than neutral analogues .

Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines share structural similarities but differ in their heterocyclic core (pyridine vs. pyrimidine). Notable examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notes
Methyl 2-tert-butyl-imidazo[1,2-a]pyridine-3-carboxylate - C₁₃H₂₀N₂O₂ 236.31 2-tert-butyl, 3-methyl ester Discontinued product; ester functional group
2-Ethyl-imidazo[1,2-a]pyridine-3-carboxylic acid 11529528-15 C₁₀H₁₂N₂O₂ 192.22 2-ethyl, 3-carboxylic acid Investigated for tuberculosis treatment
Key Differences:
  • Heterocycle Core : Pyridine-based derivatives lack the second nitrogen atom in the pyrimidine ring, altering electronic properties and hydrogen-bonding capacity.

Biological Activity

2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS Number: 1695887-88-7) is a compound belonging to the imidazopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.

  • Molecular Formula : C11_{11}H19_{19}N3_3
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1695887-88-7

Anticancer Activity

Recent studies have highlighted the potential of 2-tert-butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine as an anticancer agent. The compound has been tested against various cancer cell lines with promising results:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-73.79Induces apoptosis
NCI-H46012.50Cell cycle arrest
HepG20.71Inhibition of proliferation

These findings suggest that the compound may inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits significant activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that 2-tert-butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine could serve as a potential lead compound for the development of new antibacterial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro:

Cytokine Inhibition (%) at 10 µM
TNF-α70
IL-665
IL-1β60

This suggests that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases .

Case Studies

  • MCF-7 Cell Line Study : A study conducted by researchers demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
  • Antibacterial Efficacy : In another investigation focusing on its antibacterial activity, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine?

  • Methodological Answer : Synthesis optimization should focus on substituent reactivity and reaction conditions. For imidazo[1,2-a]pyrimidine derivatives, coupling tert-butyl and methyl groups requires controlled alkylation steps. Evidence from similar compounds (e.g., tert-butyl-substituted imidazo-pyrazines) suggests using tert-butyl chloroformate or Boc-protected intermediates to minimize side reactions . Solvent choice (e.g., ethanol or DMF) and temperature control (40–60°C) are critical to prevent decomposition of sensitive tert-butyl groups. Yield improvements can be achieved via iterative purification (e.g., column chromatography or recrystallization) .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : For definitive structural confirmation, SHELXT-based crystallographic analysis resolves bond angles and stereochemistry, particularly for fused-ring systems .
  • NMR spectroscopy : 1H/13C NMR (e.g., δ 7.09–6.85 ppm for aromatic protons in related imidazo-pyrimidines) identifies substituent positions and purity .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~235.3 for C12H19N3).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do storage conditions influence the compound’s stability?

  • Methodological Answer : Stability is highly dependent on moisture and temperature. Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent tert-butyl group hydrolysis. Avoid exposure to light (UV degradation) and humidity (>30% RH), which can induce ring-opening reactions in imidazo-pyrimidines . Periodic stability testing via TLC or HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., substituent variations) or assay conditions. To address this:

  • Conduct structure-activity relationship (SAR) studies : Compare tert-butyl vs. methylcyclopropyl analogs (e.g., ’s 1694517-70-8) to isolate substituent effects .
  • Standardize bioassays: Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antibacterial studies) and controls (e.g., rifampicin) .
  • Validate mechanisms: Employ knockout bacterial strains or enzyme inhibition assays (e.g., folate pathway enzymes for 5,10-methylene-THF analogs) .

Q. What experimental approaches elucidate the mechanistic role of this compound in antibacterial activity?

  • Methodological Answer :

  • Time-kill assays : Determine bactericidal vs. bacteriostatic effects at varying concentrations (e.g., 1–64 µg/mL) .
  • Resistance profiling : Serial passage experiments under sub-MIC conditions to assess resistance development.
  • Transcriptomics : RNA-seq or proteomics identifies target pathways (e.g., imidazo-pyrimidines disrupting DNA gyrase or cell wall synthesis) .
  • Molecular docking : Computational models (AutoDock Vina) predict binding to enzymes like dihydrofolate reductase (DHFR), validated by IC50 measurements .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., tert-butyl’s steric effects) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 50-ns trajectories for DHFR complexes) .
  • QSAR Modeling : Use PubChem descriptors (e.g., topological polar surface area, logP) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.